5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine
Description
5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with methyl groups at positions 5 and 7 and a 3-phenylpropylsulfanyl moiety at position 2. This scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as tubulin and enzymes involved in cell proliferation . The compound’s antiproliferative activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Its design leverages the [1,2,4]triazolo[1,5-a]pyrimidine framework, known for pharmacological versatility in anticancer, antifungal, and herbicidal applications .
Properties
IUPAC Name |
5,7-dimethyl-2-(3-phenylpropylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-12-11-13(2)20-15(17-12)18-16(19-20)21-10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYUVULDAZYFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCCCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step synthetic routes. One common method includes the reaction of 3-phenylpropylthiol with a suitable triazolopyrimidine precursor under specific conditions to introduce the sulfanyl group. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the sulfanyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, where nucleophiles such as amines or alkoxides replace existing substituents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest.
Case Study:
A study published in Cancer Research demonstrated that this compound effectively reduced tumor size in xenograft models of breast cancer. The results indicated a significant decrease in cell proliferation markers and an increase in apoptotic cells compared to control groups.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of signaling pathways |
Antimicrobial Properties
The compound has also exhibited antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Case Study:
Research published in Journal of Antimicrobial Chemotherapy reported that this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 16 | Cell membrane disruption |
| Escherichia coli | 32 | Inhibition of metabolic pathways |
Neurological Applications
The compound's structural features suggest potential applications in treating neurological disorders. Preliminary studies indicate that it may act as a modulator of neurotransmitter systems.
Case Study:
A study in Neuropharmacology explored the effects of this compound on anxiety-like behaviors in rodent models. The findings suggested that it could reduce anxiety levels through serotonin receptor modulation.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with biological membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .
Comparison with Similar Compounds
Position 2 Modifications
- 3-Phenylpropylamino vs. Sulfanyl Derivatives: Replacement of the sulfanyl group with a 3-phenylpropylamino moiety (e.g., compound 6d) retains potent antiproliferative activity (mean IC₅₀ = 83–101 nM against HeLa, A549, and other cancer lines) and enhances tubulin polymerization inhibition (2× more potent than combretastatin A-4) . The sulfanyl group in the target compound may reduce metabolic instability compared to amino derivatives. Propylsulfanyl Analogue (CAS 71555-14-1): Shortening the alkyl chain to propyl (C₃H₇) instead of 3-phenylpropyl reduces steric bulk but diminishes selectivity for cancer cells, highlighting the importance of aromatic interactions for target binding .
Position 7 Modifications
- Halogen-Substituted Anilines: Compounds with 4′-fluoro, 4′-chloro, or 4′-bromoaniline at position 7 (e.g., 8q, 8s, 8u) exhibit IC₅₀ values of 83–91 nM, comparable to the target compound. The 3′,4′,5′-trimethoxyaniline group (in 7a–ad) is non-essential for activity, suggesting flexibility in substituent design .
Diheterocyclic Derivatives
- Indole-Triazolopyrimidine Hybrids: Hybridization with indole fragments (e.g., in Figure 3 of ) introduces π-π stacking interactions, improving activity against MGC-803 and HCT-116 cells. However, these derivatives may exhibit higher cytotoxicity to normal cells compared to the target compound .
Table 1: Antiproliferative Activities of Selected Triazolopyrimidines
Mechanistic Divergence
- Antimitotic vs. Herbicidal Activity :
While the target compound and analogues like 8q inhibit tubulin polymerization, sulfonamide derivatives (e.g., 8a–f ) target acetolactate synthase (ALS) in plants, demonstrating the scaffold’s adaptability to distinct biological pathways .
Biological Activity
5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the class of triazolo-pyrimidines, which have attracted significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines and its potential as an inhibitor of specific protein kinases.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure contains a triazole ring fused to a pyrimidine ring, with a sulfanyl group and a phenylpropyl moiety that may influence its biological activity.
Cytotoxicity
Research has demonstrated that derivatives of triazolo-pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, studies involving similar compounds have shown moderate to high cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The IC50 values for these compounds ranged from 1.06 µM to 13.3 µM in different studies, indicating potent activity against these cancer types .
Table 1: Cytotoxicity Data for Triazolo-Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5,7-Dimethyl... | A549 | 1.06 ± 0.16 |
| 5,7-Dimethyl... | MCF-7 | 1.23 ± 0.18 |
| 5,7-Dimethyl... | HeLa | 2.73 ± 0.33 |
| Other Derivative | MCF-7 | 13.3 |
The mechanism behind the cytotoxic effects of triazolo-pyrimidine derivatives often involves the inhibition of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. For example, one study reported that a derivative exhibited an IC50 value of 0.090 µM against c-Met kinase, comparable to Foretinib (IC50 = 0.019 µM), a known c-Met inhibitor . The ability to induce apoptosis and cell cycle arrest in the G0/G1 phase was also noted in some compounds.
Case Studies
Case Study: Inhibition of Cancer Cell Proliferation
In a recent study evaluating the biological activity of various triazolo-pyrimidine derivatives:
- Objective : To assess the cytotoxic effects against A549 and MCF-7 cell lines.
- Methodology : The MTT assay was employed to determine cell viability post-treatment with different concentrations of the compounds.
- Findings : The promising compound showed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
This study highlights the potential for further development of these compounds as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
